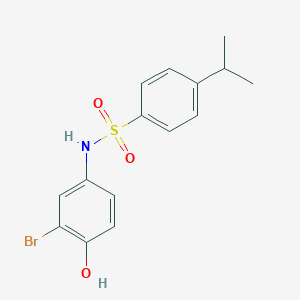![molecular formula C29H23NO4S B285069 N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide](/img/structure/B285069.png)
N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide is a complex organic compound that features a naphthalene sulfonyl group, a tetrahydrodibenzo[b,d]furan moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-ylsulfonyl chloride, which is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
- N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)propionamide
Uniqueness
N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H23NO4S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-naphthalen-2-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C29H23NO4S/c31-29(21-9-2-1-3-10-21)30(35(32,33)24-16-14-20-8-4-5-11-22(20)18-24)23-15-17-28-26(19-23)25-12-6-7-13-27(25)34-28/h1-5,8-11,14-19H,6-7,12-13H2 |
InChI Key |
SHUGWNJVBQBEJF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)

![METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B285014.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)


![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B285026.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
